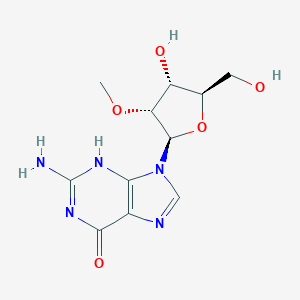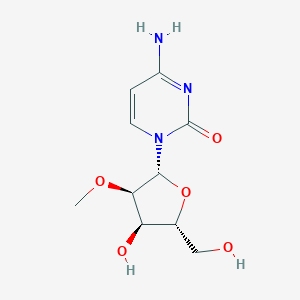
3-Benzylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1. Introduction
3-Benzylpyridin-2-amine is a compound of interest in the field of medicinal chemistry and drug discovery. Its synthesis and properties have been explored in various studies for potential applications in these areas.
2. Synthesis Analysis
- Iron-Catalyzed Intermolecular Amination : An iron-catalyzed system for intermolecular benzylic C(sp3)-H amination has been developed, enabling direct installation of 2-aminopyridine into benzylic positions. This method is significant for the synthesis of 2-pyridine substituted benzylamine, using inexpensive, biocompatible base metal catalysis (Hillol Khatua et al., 2022).
- Palladium-Catalyzed Cross-Coupling Reactions : A variety of halogenated aromatics and heteroaromatics bearing a primary amine group, including 3-Benzylpyridin-2-amine, are suitable substrates for Suzuki cross-coupling reactions with arylboronic acids and pyridylboronic acids (Amy E Thompson et al., 2005).
3. Molecular Structure Analysis
- X-Ray Crystal Structures : Studies have reported on the X-ray crystal structures of compounds related to 3-Benzylpyridin-2-amine, providing insights into its molecular structure (Amy E Thompson et al., 2005).
4. Chemical Reactions and Properties
- Copper(II) and Iron(III) Cocatalyzed C-H Amination : A novel synthesis of pyrido[1,2-a]benzimidazoles through direct intramolecular aromatic C-H amination of N-aryl-2-aminopyridines, cocatalyzed by Cu(II) and Fe(III), has been developed (Honggen Wang et al., 2010).
5. Physical Properties Analysis
- Spectroscopic Studies : Infrared and NMR spectroscopy have been utilized to study compounds derived from 2-aminopyridine, providing insights into the physical properties of 3-Benzylpyridin-2-amine related compounds (I. Iriepa et al., 1986).
6. Chemical Properties Analysis
- Reactivity with Primary Amines : The reactivity of related pyrido[3,2-e]-1,2-thiazines with primary amines, which can provide insights into the chemical behavior of 3-Benzylpyridin-2-amine, has been explored (W. Malinka et al., 2004).
- Efficient Microwave-Assisted Synthesis : The Buchwald–Hartwig amination reaction, relevant to the synthesis and chemical properties of 3-Benzylpyridin-2-amine derivatives, has been studied under microwave irradiation (B. Sakram et al., 2018).
Scientific Research Applications
GPR52 Agonists
- Scientific Field : Biological and Medicinal Chemistry .
- Application Summary : 3-Benzylpyridin-2-amine derivatives have been identified as potent GPR52 G Protein-Biased Agonists . GPR52 is an orphan G protein-coupled receptor that is emerging as a promising neurotherapeutic target .
- Methods of Application : An iterative drug design strategy was employed to optimize previously reported lead compounds, leading to the identification of a series of unique GPR52 agonists with improved potency and efficacy .
- Results : Compounds derived from 3-Benzylpyridin-2-amine showed greater bias for G protein/cAMP signaling and induced significantly less in vitro desensitization than parent compounds, indicating that reducing GPR52 β-arrestin activity with biased agonism results in sustained GPR52 activation .
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Scientific Field : Organic Chemistry .
- Application Summary : 3-Benzylpyridin-2-amine is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have received great attention due to their varied medicinal applications .
- Methods of Application : N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Anti-tubercular Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 3-Benzylpyridin-2-amine is used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as potent anti-tubercular agents .
- Methods of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Synthesis of 2-aminopyrimidine Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : 3-Benzylpyridin-2-amine is used in the synthesis of novel 2-aminopyrimidine derivatives .
- Methods of Application : The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results : The prepared compounds differ from each other by the substitutions of their amino group .
GPR52 G Protein-Biased Agonists
- Scientific Field : Biological and Medicinal Chemistry .
- Application Summary : 3-Benzylpyridin-2-amine derivatives have been identified as potent GPR52 G Protein-Biased Agonists . GPR52 is an orphan G protein-coupled receptor that is emerging as a promising neurotherapeutic target .
- Methods of Application : An iterative drug design strategy was employed to optimize previously reported lead compounds, leading to the identification of a series of unique GPR52 agonists with improved potency and efficacy .
- Results : Compounds derived from 3-Benzylpyridin-2-amine showed greater bias for G protein/cAMP signaling and induced significantly less in vitro desensitization than parent compounds, indicating that reducing GPR52 β-arrestin activity with biased agonism results in sustained GPR52 activation .
Anti-tubercular Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 3-Benzylpyridin-2-amine is used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as potent anti-tubercular agents .
- Methods of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Safety And Hazards
Future Directions
The future directions of research on compounds like 3-Benzylpyridin-2-amine could involve further exploration of their potential therapeutic applications. For instance, peptide-drug conjugates are being explored for their potential in targeted cancer therapy . Additionally, the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is another promising direction .
properties
IUPAC Name |
3-benzylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-11(7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTHFNZESSVNEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563724 |
Source


|
| Record name | 3-Benzylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylpyridin-2-amine | |
CAS RN |
130277-16-6 |
Source


|
| Record name | 3-Benzylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)